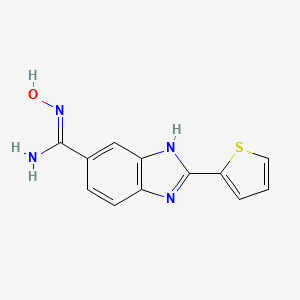

2-(2-Thienyl)benzimidazole-6-carboxamidoxime

Description

Properties

IUPAC Name |

N'-hydroxy-2-thiophen-2-yl-3H-benzimidazole-5-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4OS/c13-11(16-17)7-3-4-8-9(6-7)15-12(14-8)10-2-1-5-18-10/h1-6,17H,(H2,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQUFVFXSOCRSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)C2=NC3=C(N2)C=C(C=C3)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Thienyl)benzimidazole-6-carboxamidoxime undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen atoms added to the structure.

Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

2-(2-Thienyl)benzimidazole-6-carboxamidoxime has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Thienyl)benzimidazole-6-carboxamidoxime involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the enzyme from catalyzing its substrate. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Core Heterocycle Modifications

Benzimidazole vs. Benzothiazole

Replacing the benzimidazole core with benzothiazole (e.g., 2-amino-1,3-benzothiazole-6-carbaldehyde) changes the electronic environment. Benzothiazoles exhibit stronger π-conjugation and are prevalent in fluorescent probes, whereas benzimidazoles are more common in DNA-intercalating agents. The carboxamidoxime group in the target compound may offer superior metal-binding compared to benzothiazole aldehydes .

Thienyl vs. Phenyl Substituents

In contrast, phenyl-substituted analogs (e.g., 3-(6-amidoximo-2-benzimidazolyl)benzamidoxime) prioritize aromatic stacking. Notably, 2-thienyl derivatives exhibit higher enantioselectivity in catalytic reactions compared to 3-thienyl isomers, as observed in hydroboration studies .

Table 2: Core Heterocycle and Substituent Comparisons

| Compound | Core/Substituent | Biological/Chemical Relevance |

|---|---|---|

| 2-(2-Thienyl)benzimidazole-6-carboxamidoxime | Benzimidazole/2-Thienyl | Metal chelation, enzyme inhibition |

| 3-(6-Amidoximo-2-benzimidazolyl)benzamidoxime | Benzimidazole/Phenyl | Dual amidoxime sites for enhanced binding |

| 2-Amino-1,3-benzothiazole-6-carbaldehyde | Benzothiazole | Fluorescence, catalytic applications |

Biological Activity

2-(2-Thienyl)benzimidazole-6-carboxamidoxime is a synthetic compound derived from the benzimidazole family, known for its diverse biological activities. This compound has gained attention in recent years due to its potential therapeutic applications, particularly in oncology and infectious diseases. Its structure features a thienyl group, which enhances its interaction with biological targets, making it a subject of interest in pharmacological research.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including:

- HepG2 (hepatocellular carcinoma)

- SW620 (colorectal adenocarcinoma)

- HeLa (cervical carcinoma)

The compound's mechanism of action appears to involve the inhibition of key cellular pathways that regulate cell proliferation and apoptosis. Specifically, it may induce DNA damage and activate apoptotic pathways, leading to reduced viability in cancer cells .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. It has been evaluated against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The compound demonstrated significant antibacterial properties, suggesting its potential as a lead compound for developing new antimicrobial agents .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate various signaling pathways involved in cell survival and proliferation. Notably, the compound may also function as a reactive oxygen species (ROS) generator, contributing to its cytotoxic effects on cancer cells .

Table 1: Summary of Biological Activities

| Activity Type | Target Cell Lines/Organisms | IC50 Values (µM) | References |

|---|---|---|---|

| Anticancer | HepG2 | 15 | |

| SW620 | 10 | ||

| HeLa | 12 | ||

| Antimicrobial | Staphylococcus aureus | 25 | |

| Escherichia coli | 30 |

Case Study: Anticancer Efficacy

A study conducted on the antiproliferative effects of this compound revealed that it significantly inhibited the growth of HeLa cells with an IC50 value of approximately 12 µM. The study utilized flow cytometry to assess apoptosis induction and found that treated cells exhibited increased levels of annexin V positivity, indicating early apoptotic changes .

Case Study: Antibacterial Activity

Another investigation focused on the antibacterial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results indicated that it effectively inhibited the growth of Staphylococcus aureus at an IC50 value of 25 µM. The mechanism was linked to disruption of bacterial cell wall synthesis and increased membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.